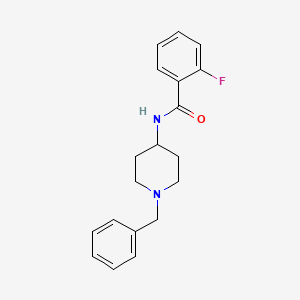

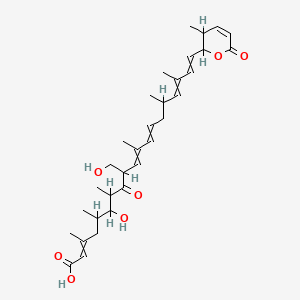

6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

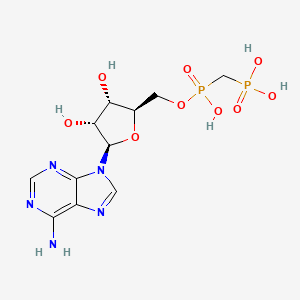

Kazusamycin B, also known as CL 1957E, is a bacterial metabolite originally isolated from the fermentation broth of Streptomyces sp. No. 81-484 . It is a natural product with significant biological activities, including antifungal and antitumor properties . The compound has a molecular formula of C32H46O7 and a molecular weight of 542.7 g/mol .

Preparation Methods

Kazusamycin B is typically isolated from the fermentation broth of Streptomyces sp. No. 81-484 . The fermentation process involves growing the bacterial culture under specific conditions, followed by extraction and purification of the compound from the broth . The detailed synthetic routes and reaction conditions for industrial production are not widely documented, but the isolation process generally includes filtration, solvent extraction, and chromatographic techniques .

Chemical Reactions Analysis

Kazusamycin B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Kazusamycin B has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying natural product synthesis and chemical reactions.

Biology: The compound is used to study cell cycle regulation and cytotoxicity in various cell lines

Medicine: Kazusamycin B has shown potential as an antitumor agent, with studies demonstrating its ability to inhibit tumor growth in murine models It also exhibits antifungal activity against specific fungal strains.

Industry: The compound is used in the development of new antibiotics and antifungal agents

Mechanism of Action

Kazusamycin B exerts its effects by inhibiting cell growth and arresting the cell cycle at the G1 phase . It induces nuclear condensation and inhibits nuclear-to-cytosolic transport of specific proteins, such as the HIV-1 regulatory protein Rev . The molecular targets and pathways involved include the inhibition of RNA synthesis and the disruption of nuclear export signals .

Comparison with Similar Compounds

Kazusamycin B is similar to other compounds like Leptomycin B and Hydroxyleptomycin A . These compounds share similar biological activities and mechanisms of action, including the inhibition of nuclear export and cell cycle arrest . Kazusamycin B is unique in its specific molecular structure and the range of its biological activities .

Similar Compounds

- Leptomycin B

- Hydroxyleptomycin A

- PD 124895

Kazusamycin B stands out due to its potent antitumor and antifungal activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name |

6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQHBJFDAPXZJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxy-5-methyl-3-[2-(1-pyrrolidinyl)ethyl]-4-pyrimido[5,4-b]indolone](/img/structure/B1212168.png)

![2-[[4-Aminobut-2-enyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B1212173.png)

![7,8-Dimethoxy-5-methyl-3-phenylpyrazolo[3,4-c]isoquinoline](/img/structure/B1212175.png)